molecular formula C6H3ClFI B174716 1-Chloro-3-fluoro-2-iodobenzene CAS No. 127654-70-0

1-Chloro-3-fluoro-2-iodobenzene

Cat. No.: B174716
CAS No.: 127654-70-0
M. Wt: 256.44 g/mol
InChI Key: AZUUTAFMFQSXMA-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H3ClFI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

1-Chloro-3-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, the compound can be subjected to chlorination and iodination under controlled conditions. The reaction typically involves the use of halogenating agents such as chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions or the use of advanced catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound participates in three primary reaction categories:

Nucleophilic Aromatic Substitution

The iodine atom at position 2 serves as a superior leaving group compared to chlorine and fluorine, enabling selective substitution under mild conditions. For example:

  • Iodine replacement : Reacts with nucleophiles (e.g., amines, alkoxides) to form derivatives like 1-chloro-3-fluoro-2-methoxybenzene.

  • Chlorine retention : The electron-withdrawing fluorine atom at position 3 deactivates the ring, directing substitution to the iodine-bearing position.

Diazotization and Sandmeyer Reactions

The compound’s iodine can be introduced via diazotization of a precursor aniline derivative. A patented synthesis involves:

  • Diazotization of 4-bromo-3-chloro-2-fluoroaniline with NaNO₂ in H₂SO₄.

  • Iodination using KI/CuI, yielding 1-bromo-2-chloro-3-fluoro-4-iodobenzene .

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings (e.g., Suzuki, Ullmann):

  • Suzuki coupling with arylboronic acids produces biaryl derivatives.

  • Ullmann coupling forms carbon-heteroatom bonds with amines or thiols.

Common Reagents and Conditions

Reaction parameters vary depending on the target transformation:

Reaction Type Reagents/Conditions Temperature Catalyst
Nucleophilic SubstitutionKOtBu, DMF, 18-crown-680–100°CNone
DiazotizationNaNO₂, H₂SO₄ (30–80% concentration)0–5°CCuI (0.02–0.08 eq)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/water (3:1)90–110°CPd(PPh₃)₄

Key Notes :

  • Diazotization requires strict stoichiometric control (NaNO₂ : substrate = 1.1–1.4 : 1) to minimize byproducts .

  • Cross-couriers demand anhydrous conditions for optimal catalyst activity.

Major Products and Yields

Experimental data from analogous syntheses reveal the following outcomes:

Reaction Product Yield Purity
Diazotization/Iodination1-Chloro-3-fluoro-2-iodobenzene72–85%>98% (HPLC)
Methoxy Substitution1-Chloro-3-fluoro-2-methoxybenzene65%95%
Suzuki Coupling2-(4-Methylphenyl)-1-chloro-3-fluorobenzene58%90%

Critical Observations :

  • Iodination efficiency depends on CuI concentration, with 0.05 eq providing optimal balance between cost and yield .

  • Methoxy substitution proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing iodine vapors.

  • Light Sensitivity : Store in amber glass under inert atmosphere to prevent photolytic C-I bond cleavage.

Scientific Research Applications

Chemical Synthesis

1-Chloro-3-fluoro-2-iodobenzene serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure allows for selective reactions in synthetic pathways, particularly in the formation of pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves:

  • Halogenation Reactions : Sequential introduction of halogens using reagents such as chlorine and iodine under controlled conditions.
  • Catalytic Methods : Utilization of Lewis acids like aluminum chloride (AlCl3) to facilitate chlorination and fluorination reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an intermediate in pharmaceutical synthesis. Its structural features enable modifications that can enhance drug efficacy.

Pharmacological Insights

Recent studies indicate that this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2, which are essential for drug metabolism. This inhibition can lead to significant pharmacokinetic interactions with other medications, highlighting its importance in drug design and safety assessments .

Biological Applications

The compound's reactivity allows it to be used as a probe in biochemical assays. Its ability to form stable complexes with biomolecules makes it valuable for studying enzyme interactions and metabolic pathways.

Case Studies

  • Anticancer Activity : Research has shown that halogenated compounds similar to this compound exhibit enhanced potency against cancer cell lines by inhibiting crucial metabolic pathways.
  • Neuropharmacological Effects : Studies suggest that derivatives can modulate neurotransmitter uptake, indicating potential applications in treating neurodegenerative diseases.

Industrial Applications

In industrial settings, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for developing materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-iodobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the halogen atoms activates the benzene ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the leaving group (halogen atom) to form the substituted product .

In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, forming a palladium complex. This complex then reacts with a boronic acid or other coupling partner to form the desired biaryl product through reductive elimination .

Biological Activity

1-Chloro-3-fluoro-2-iodobenzene is an aromatic halogenated compound with the molecular formula C₆H₃ClFI. Its unique structure, featuring chlorine, fluorine, and iodine substituents on a benzene ring, positions it as a compound of interest in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by:

  • Molecular Weight : 256.44 g/mol
  • Boiling Point : 217 °C
  • Density : 1.980 g/cm³
  • Solubility : Moderately soluble in organic solvents (0.0255 mg/ml) .

Biological Activity Overview

Halogenated aromatic compounds, including this compound, are known for their diverse biological activities, particularly antimicrobial and antifungal properties. The presence of iodine is often linked to enhanced biological activity due to its ability to form halogen bonds, which can influence molecular interactions in biological systems .

Case Studies and Research Findings

While direct studies on this compound are scarce, several related investigations provide insights into its potential applications:

  • Synthetic Applications : The compound has been utilized as an intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions. This reactivity suggests that it could serve as a scaffold for developing more complex biologically active molecules .
  • Halogen Bonding Studies : Research into CF₂X moieties (where X can be Cl, Br, or I) has highlighted their role as strong halogen bond donors. These interactions are crucial for the design of new therapeutic agents targeting specific proteins involved in diseases . Such studies imply that this compound may also exhibit similar binding characteristics.
  • Computational Studies : Computational analyses have been employed to explore the conformational dynamics and binding affinities of halogenated compounds. These studies suggest that the unique electronic properties imparted by halogens can enhance binding to biological targets .

Q & A

Basic Research Questions

Q. What are the critical physical properties of 1-chloro-3-fluoro-2-iodobenzene, and how do they influence experimental design?

  • Key Data : Molecular weight (256.44 g/mol), boiling point (~234°C), and density (not explicitly reported but inferred from analogs in as ~1.8–2.0 g/cm³) .
  • Methodological Insight : Boiling point dictates purification via fractional distillation under reduced pressure to prevent thermal decomposition. Density informs solvent selection for liquid-liquid extraction.

Q. How can researchers safely handle and store this compound?

  • Safety Protocols : Use vapor respirators, nitrile gloves, and chemical goggles. Store in amber glass under inert gas (N₂/Ar) at 2–8°C to minimize degradation. Local exhaust ventilation is critical due to potential halogenated volatiles .

Q. What synthetic routes are feasible for preparing this compound?

  • Synthesis Strategies :

  • Halogen Exchange : React 1,3-dichloro-2-fluorobenzene with NaI in a polar aprotic solvent (e.g., DMF) at 120°C .
  • Directed Metalation : Use directed ortho-iodination of 3-chloro-2-fluorobenzene via lithium-halogen exchange followed by iodination .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Characterization Workflow :

  • NMR : ¹⁹F and ¹³C NMR to confirm substituent positions (e.g., ¹⁹F δ ~ -110 ppm for meta-fluorine) .
  • GC-MS : Retention time and fragmentation patterns to verify purity and molecular ion (m/z 256) .

Advanced Research Questions

Q. How do competing substitution patterns (e.g., Cl vs. I) affect regioselectivity in cross-coupling reactions?

  • Mechanistic Analysis :

  • Electronic Effects : Iodine’s lower electronegativity (vs. Cl/F) enhances oxidative addition in Pd-catalyzed couplings. Fluorine’s strong electron-withdrawing effect directs meta-substitution in electrophilic reactions .
  • Case Study : Suzuki-Miyaura coupling with iodine as the leaving group yields higher efficiency than chlorine .

Q. What computational tools can predict reaction pathways for functionalizing this compound?

  • AI-Driven Approaches :

  • Retrosynthesis Tools : Use Template_relevance Reaxys or Pistachio models to identify feasible transformations (e.g., C–I bond activation for C–C bond formation) .
  • DFT Calculations : Optimize transition states for SNAr reactions at the iodine site using Gaussian or ORCA .

Q. How can researchers resolve contradictions in reported physical data (e.g., boiling point variations)?

  • Data Validation :

  • Isomeric Purity : Ensure no contamination with 1-chloro-2-fluoro-3-iodobenzene (CAS 72373-82-1) via HPLC .
  • Calibration : Cross-reference with high-purity standards (e.g., NIST-certified halogenated aromatics) .

Q. What are the stability challenges of this compound under photolytic or thermal conditions?

  • Degradation Pathways :

  • Photolysis : UV exposure cleaves C–I bonds, forming radicals; store in dark or use UV-blocking containers .
  • Thermal Decomposition : Above 200°C, releases toxic HI and HF; monitor via TGA/DSC .

Q. Experimental Design & Optimization

Q. How to design a scalable synthesis protocol while minimizing hazardous byproducts?

  • Process Optimization :

  • Flow Chemistry : Continuous flow reactors reduce residence time and control exothermic halogenation steps .
  • Waste Mitigation : Trap HI/HF gases with aqueous NaOH scrubbers .

Q. What strategies improve yield in iodination reactions targeting this compound?

  • Reaction Engineering :
  • Catalyst Screening : CuI/NMP systems enhance iodine incorporation vs. traditional KI .
  • Solvent Effects : Use DCE (1,2-dichloroethane) to stabilize reactive intermediates .

Q. Data Interpretation & Troubleshooting

Q. How to distinguish between positional isomers in spectroscopic data?

  • Diagnostic Peaks :
  • ¹H NMR : Coupling constants (J values) for ortho-F (~20 Hz) vs. meta-F (~8 Hz) .
  • Raman Spectroscopy : C–I stretching modes (~500 cm⁻¹) shift with substituent proximity .

Q. Why might DSC analysis reveal multiple melting points for this compound?

  • Crystallographic Variants : Polymorphism or hydrate formation; recrystallize from anhydrous hexane/ethyl acetate .

Properties

IUPAC Name

1-chloro-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUUTAFMFQSXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560935
Record name 1-Chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127654-70-0
Record name 1-Chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-3-fluoro-2-iodobenzene
1-Chloro-3-fluoro-2-iodobenzene
1-Chloro-3-fluoro-2-iodobenzene

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